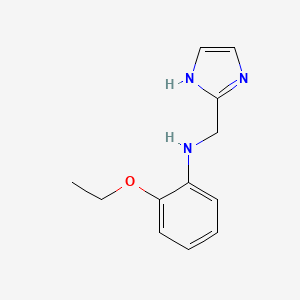
N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine, also known as IMPY, is a compound that has been extensively studied in scientific research. This compound is a potent ligand for the sigma-2 receptor, which is a protein that is expressed in various cells and tissues in the body. The sigma-2 receptor has been implicated in various physiological and pathological processes, including cancer, neurodegenerative diseases, and psychiatric disorders.
Wirkmechanismus
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine involves its binding to the sigma-2 receptor, which is a transmembrane protein that is expressed in various cells and tissues in the body. The sigma-2 receptor has been shown to be involved in various physiological and pathological processes, including cell proliferation, apoptosis, and neurotransmission. The activation or inhibition of the sigma-2 receptor by N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine can modulate these processes, leading to various effects on cellular function.
Biochemical and Physiological Effects
N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine has been shown to inhibit cell proliferation and induce apoptosis, suggesting that it may have potential as an anticancer agent. In neuronal cells, N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine has been shown to modulate neurotransmission and protect against neurodegeneration, suggesting that it may have potential as a neuroprotective agent. However, the exact mechanisms underlying these effects are still being investigated.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine in scientific research has several advantages and limitations. One advantage is that it is a potent and selective ligand for the sigma-2 receptor, which allows for the specific modulation of this receptor in various cell types. Another advantage is that it has been extensively studied in scientific research, and its synthesis method and biological effects are well characterized. However, one limitation is that it may have off-target effects on other proteins or receptors, which can complicate the interpretation of experimental results. Another limitation is that its use in vivo may be limited due to its poor bioavailability and rapid metabolism.
Zukünftige Richtungen
There are several future directions for research on N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine and the sigma-2 receptor. One direction is to investigate the role of the sigma-2 receptor in various physiological and pathological processes, such as cancer, neurodegenerative diseases, and psychiatric disorders. Another direction is to develop more potent and selective ligands for the sigma-2 receptor, which may have potential as therapeutic agents. Additionally, the use of N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine in combination with other drugs or therapies may enhance its efficacy and reduce its limitations. Overall, the study of N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine and the sigma-2 receptor has the potential to lead to new insights into cellular function and the development of novel therapeutic agents.
Synthesemethoden
The synthesis of N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine involves several steps, including the reaction of 2-pyridylpiperidine with 2-chloroethylamine hydrochloride to form N-(2-chloroethyl)-2-pyridylpiperidine, which is then reacted with imidazole to form N-(1H-imidazol-2-ylmethyl)-2-pyridylpiperidine. The final step involves the reaction of N-(1H-imidazol-2-ylmethyl)-2-pyridylpiperidine with ammonia to form N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine. The synthesis of N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine has been extensively studied in scientific research due to its high affinity for the sigma-2 receptor. This receptor has been implicated in various physiological and pathological processes, including cancer, neurodegenerative diseases, and psychiatric disorders. N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine has been used as a tool compound to study the function of the sigma-2 receptor and its role in these processes. It has been used in various in vitro and in vivo experiments to investigate the effects of sigma-2 receptor activation or inhibition on cell proliferation, apoptosis, and other cellular processes.
Eigenschaften
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-2-6-17-14(3-1)19-9-4-12(5-10-19)18-11-13-15-7-8-16-13/h1-3,6-8,12,18H,4-5,9-11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSSZKZDVAKTRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC2=NC=CN2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-3-[(2,5-dimethylphenyl)methylamino]benzamide](/img/structure/B7588305.png)
![3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid](/img/structure/B7588309.png)
![2-[2-Oxo-2-(1-oxo-1,4-thiazinan-4-yl)ethoxy]benzonitrile](/img/structure/B7588315.png)
![N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7588324.png)
![2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588336.png)
![ethyl 4-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}piperidine-1-carboxylate](/img/structure/B7588341.png)



![N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7588369.png)
![[3-(1H-imidazol-2-ylmethylamino)phenyl]methanol](/img/structure/B7588372.png)


![5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B7588389.png)